2-Methoxycinnamyl acetate

Flavor Chemistry Structure-Odor Relationships Cinnamyl Derivatives

2-Methoxycinnamyl acetate (CAS 38822-47-8), also catalogued under CAS 110823-66-0 as a mixture of isomers , is a C12H14O3 cinnamyl ester with a molecular weight of 206.24 g/mol. The ortho-methoxy substituent on the phenyl ring distinguishes it from unsubstituted cinnamyl acetate (C11H12O2, MW 176.21) and contributes elevated boiling point (318 °C) and melting point (50 °C) relative to the parent ester (bp 265 °C, mp 30 °C) , which directly impacts formulation handling and thermal processing.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 38822-47-8
Cat. No. B13134915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxycinnamyl acetate
CAS38822-47-8
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(=O)OCC=CC1=CC=CC=C1OC
InChIInChI=1S/C12H14O3/c1-10(13)15-9-5-7-11-6-3-4-8-12(11)14-2/h3-8H,9H2,1-2H3/b7-5+
InChIKeyMZCITWGLXKYOGE-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxycinnamyl Acetate (CAS 38822-47-8) Procurement & Technical Baseline


2-Methoxycinnamyl acetate (CAS 38822-47-8), also catalogued under CAS 110823-66-0 as a mixture of isomers , is a C12H14O3 cinnamyl ester with a molecular weight of 206.24 g/mol. The ortho-methoxy substituent on the phenyl ring distinguishes it from unsubstituted cinnamyl acetate (C11H12O2, MW 176.21) and contributes elevated boiling point (318 °C) [1] and melting point (50 °C) [1] relative to the parent ester (bp 265 °C, mp 30 °C) , which directly impacts formulation handling and thermal processing.

Selection Fit EU-authorized flavouring substance FL No. 09.306 Provides explicit regulatory coverage for food
Workflow Context Spicy-woody cassia-cinnamon profile Supports warm-spice target organoleptic design
Format Fit Solid-state at ambient temperature (mp 50 °C) May simplify dry-blend and powder handling
Authenticity Context Identified in Cinnamomum cassia Supports natural-source authentication programs

Why 2-Methoxycinnamyl Acetate Cannot Be Replaced by Generic Cinnamyl Acetate


Unsubstituted cinnamyl acetate delivers a sweet, floral-balsamic profile [1] and is classified as a broad-spectrum antibacterial with a reported MIC of 300 ± 217 µg/mL against mycobacteria [2], but substituting it with 2-Methoxycinnamyl acetate is not structurally conservative: the ortho-methoxy group elevates molecular weight by ~17%, increases boiling point by 53 °C, and shifts the melting point from 30 °C (liquid near room temperature) to 50 °C (solid) [3]. In flavor formulations, 2‑Methoxycinnamyl acetate carries explicit EU regulatory authorization under FL No. 09.306 with a defined purity floor of ≥95% ; cinnamyl acetate operates under a separate FEMA GRAS framework (FEMA 2293) . These divergent regulatory signatures mean that interchange without reformulation and re-registration would violate compliance for EU-market food products.

Physical Profile
2-Methoxycinnamyl acetate
Boiling point 318 °C, solid at 25 °C
Cinnamyl acetate
Boiling point 265 °C, near-liquid at 25 °C
Regulatory Path
EU FL No. 09.306 (authorized)
Explicit EU/GB food flavouring authorization
FEMA 2293 (GRAS)
Relies on general GRAS framework, no EU FL number
Sensory Context
Spicy-woody cassia direction
Organoleptic target: warm-spice, woody
Sweet, floral, balsamic
Organoleptic shift: sweet-floral profile may differ

Quantitative Differentiation Evidence for 2‑Methoxycinnamyl Acetate Selection


Ortho-Methoxy Effect on Odor Profile Modulation vs. Unsubstituted Cinnamyl Acetate

Unsubstituted cinnamyl acetate is described as sweet, floral, and balsamic [1]. The ortho-methoxy group in 2‑Methoxycinnamyl acetate introduces electron-donating and hydrogen-bonding capacity that alters volatility and receptor binding, shifting the sensory profile toward a spicy, woody, cinnamon-cassia character reminiscent of 2‑methoxycinnamaldehyde (odor described as 'sweet cinnamon cassia oily woody paper') [2]. While no published odor detection threshold for the acetate ester was located, the aldehyde analog 2‑methoxycinnamaldehyde demonstrates perceptual potency down to 200–300 ppm in flavor applications [3], supporting that the methoxy substitution reliably modulates sensory perception in this chemical family.

Odor Modulation
Class-level
2-Methoxycinnamyl acetate: spicy-woody cassia Cinnamyl acetate: sweet, floral, balsamic
Analog aldehyde threshold 200-300 ppm.
Supports sensory screening for warm-spice targets.
Class inference from methoxy analog data.
Flavor Chemistry Structure-Odor Relationships Cinnamyl Derivatives

Regulatory Authorization Status Under EU FL No. 09.306 vs. Unsubstituted Cinnamyl Acetate

2-Methoxycinnamyl acetate (as a mixture of isomers under CAS 110823-66-0) holds explicit authorization as a food flavouring substance in Great Britain and EU markets under FL No. 09.306 with an EFSA reference body and a minimum purity specification of ≥95% . In contrast, unsubstituted cinnamyl acetate is primarily regulated through FEMA GRAS designation (FEMA 2293) and does not carry the same EU FL number. This means that for any food product destined for EU/GB markets, substitution of 2‑Methoxycinnamyl acetate with cinnamyl acetate would constitute use of a different legal entity requiring separate authorization, creating a compliance gap.

Regulatory Status
Reported
FL No. 09.306; purity ≥95% required Cinnamyl acetate: FEMA 2293 (GRAS), no EU FL no.
Categorical difference in EU authorization.
Direct selection requirement for EU-market foods.
Cinnamyl acetate does not satisfy EU FL criterion.
Food Contact Materials Flavor Regulation EU Compliance

Thermal Processing Window Advantage: Boiling Point Elevation Over Cinnamyl Acetate

2-Methoxycinnamyl acetate exhibits a boiling point of 318 °C at 760 mmHg [1], substantially higher than the 265 °C boiling point of cinnamyl acetate . This 53 °C elevation provides a wider thermal processing window for applications involving heat exposure such as spray drying encapsulation, extrusion, or baking, where premature volatilization of more volatile flavor esters results in flavor loss. The solid-state at ambient temperature (mp 50 °C) [1] versus the near-liquid state of cinnamyl acetate (mp 30 °C) also provides different handling characteristics for powder flavor formulations.

Thermal Window
Reported
318 °C
+53 °C vs. cinnamyl acetate (265 °C)
Melting point 50 °C (solid) vs. 30 °C.
May support improved retention in high-heat processing.
Data to verify under specific process conditions.
Thermal Stability Flavor Encapsulation Spray Drying

Photochemical Reactivity Differentiation Among Ring-Substituted Cinnamyl Acetates

Fleming et al. (2006) examined the photochemistry of (E)-cinnamyl acetates with ring substituents including 3-CH3O (meta-methoxy) in both cyclohexane and methanol solvents [1]. The study demonstrated that ring substitution position alters both the quantum yield and product distribution of photochemical reactions in cinnamyl acetates. While this series does not include the ortho-methoxy (2-methoxy) isomer, the comparative data establish that methoxy substitution on the phenyl ring is a critical determinant of photochemical fate. Extrapolating from the meta-methoxy data, the ortho-methoxy group is expected to introduce distinct photostability characteristics compared to unsubstituted cinnamyl acetate, which is relevant for products in transparent packaging or shelf displays.

Photostability
Data to verify
Ring-substitution position alters quantum yield and product distribution in cinnamyl acetates.
Ortho-methoxy may shift photochemical fate vs. unsubstituted.
Class inference from meta-methoxy series; no direct ortho data.
Photostability Cinnamyl Acetate Photochemistry Formulation Shelf-Life

Natural Occurrence Authentication: Cinnamomum cassia Specificity vs. Synthetic Cinnamyl Acetate

2-Methoxycinnamyl acetate has been identified as a constituent of Cinnamomum cassia (Chinese cassia, Lauraceae) [1]. Unsubstituted cinnamyl acetate is also present in cassia and cinnamon essential oils but is predominantly sourced synthetically for commercial use. The co-occurrence of the 2‑methoxy derivative in natural cassia provides a potential marker for natural-source authentication, distinguishing authentic cassia-derived flavor preparations from those formulated with synthetic cinnamyl acetate alone.

Natural Occurrence
Source review
Confirmed constituent of Cinnamomum cassia (Lauraceae).
Supports natural-origin marker analysis.
Relevant for authentication vs. synthetic blends.
Natural Flavor Cinnamomum cassia Authentication

Application Scenarios for 2-Methoxycinnamyl Acetate Driven by Evidence-Based Differentiation


EU-Compliant Spiced Food Flavor Formulations

2‑Methoxycinnamyl acetate is explicitly authorized as an EU food flavouring substance under FL No. 09.306 . For manufacturers exporting compound foods to EU/GB markets, this regulatory certainty eliminates the compliance risk inherent in sourcing unsubstituted cinnamyl acetate which lacks this specific FL authorization. Formulations targeting warm-spicy, woody-cinnamon profiles in baked goods, confectionery, or savory products benefit simultaneously from the regulatory coverage and the sensory profile differentiation conferred by the ortho-methoxy group [1].

High-Temperature Flavor Encapsulation & Dry Powder Blends

With a boiling point of 318 °C, 53 °C above cinnamyl acetate [2], 2‑Methoxycinnamyl acetate offers superior retention during spray drying, extrusion, and baking processes. Its solid physical state at ambient temperature (mp 50 °C) [2] also simplifies handling in dry-blend powder formulations compared to the near-liquid cinnamyl acetate (mp 30 °C) , reducing clumping and improving flowability in automated dosing systems.

Natural Cassia-Based Flavor Authentication Programs

The confirmed occurrence of 2‑Methoxycinnamyl acetate in Cinnamomum cassia [3] positions it as an analytical marker for verifying natural origin claims on cassia-derived flavor preparations. Quality control laboratories can monitor the presence of this methoxy ester as a distinguishing feature separating authentic cassia extracts from synthetic cinnamyl acetate formulations.

Photostability-Sensitive Consumer Product Development

Ring-substituted cinnamyl acetates exhibit substitution-dependent photochemical reactivity profiles [4]. For fragranced personal care products, clear beverage packaging, or household products exposed to retail lighting, the ortho-methoxy substitution in 2‑Methoxycinnamyl acetate is expected to deliver distinct photostability behavior compared to unsubstituted cinnamyl acetate, potentially influencing shelf-life and color stability in the final formulation.

Application
Selection Property
Validation Focus
EU-Compliant Spiced Foods
FL No. 09.306 Authorization
Regulatory coverage for warm-spice profiles in EU/GB markets
High-Temperature Processing
Boiling Point Elevation (+53 °C)
Volatile loss and loading efficiency under thermal load
Natural Origin Authentication
Cassia-Specific Constituent
Marker fidelity to distinguish natural extracts from synthetics
Light-Exposed Formulations
Ring-Substitution Reactivity
Photostability screening relative to unsubstituted analogs
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